molecular formula C40H45N7O10 B606983 dBRD9 CAS No. 2170679-45-3

dBRD9

Katalognummer B606983
CAS-Nummer: 2170679-45-3
Molekulargewicht: 783.84
InChI-Schlüssel: AIOCFZJGGGEWDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DBRD9 is a potent and selective Degrader (PROTAC®) of BRD9 . It is composed of the BRD9 inhibitor BI 7273 conjugated to the cereblon E3 ligase ligand pomalidomide . It does not degrade BRD4 or BRD7 at concentrations up to 5 μM . It displays antiproliferative effects in human AML cell lines .


Synthesis Analysis

DBRD9 is composed of the BRD9 inhibitor BI 7273 conjugated to the cereblon E3 ligase ligand pomalidomide .


Molecular Structure Analysis

The molecular formula of dBRD9 is C40H45N7O10 . The exact mass is 783.32 and the molecular weight is 783.840 .


Chemical Reactions Analysis

DBRD9 selectively binds BRD9 and elicits near complete degradation of BRD9 at nanomolar concentrations . It inhibits growth of synovial sarcoma cells in vitro and tumor progression in a synovial sarcoma xenograft mouse model .


Physical And Chemical Properties Analysis

The molecular weight of dBRD9 is 856.75 . It appears as a yellow solid . It is soluble to 20 mM in water and to 50 mM in DMSO .

Wissenschaftliche Forschungsanwendungen

  • BRD9 as a Therapeutic Target in Cancer : BRD9, a component of the human BAF (SWI/SNF) nucleosome remodeling complex, has gained attention as a promising therapeutic target in cancer. The study by Remillard et al. (2017) developed the first BRD9-directed chemical degraders, including dBRD9, through the design of heterobifunctional ligands. These degraders showed significantly enhanced potency compared to their parental ligands, making them useful tools for studying BRD9 in cancer research (Remillard et al., 2017).

  • Impact on Ribosome Biogenesis in Multiple Myeloma : Kurata et al. (2023) investigated the clinical and biological impact of BRD9 in multiple myeloma (MM). They found that high BRD9 expression was associated with poor prognosis in MM. Targeting BRD9 with dBRD9-A, a proteolysis-targeting chimera, led to the downregulation of ribosome biogenesis genes, disruption of the protein-synthesis machinery, and inhibited MM cell growth both in vitro and in vivo. This study highlights BRD9's role in regulating gene expression related to ribosome biogenesis and supports its potential as a novel therapeutic target in MM (Kurata et al., 2023).

Safety And Hazards

DBRD9 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H45N7O10/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOCFZJGGGEWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H45N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135397681

Citations

For This Compound
121
Citations
K Kurata, MK Samur, P Liow, K Wen, L Yamamoto… - Blood, 2022 - ashpublications.org
… xenograft model demonstrated that dBRD9-A treatment … We found that many of the genes downregulated by dBRD9-A … processing and were downregulated by dBRD9-A treatment. …
Number of citations: 0 ashpublications.org
A Alpsoy, SM Utturkar, BC Carter, A Dhiman… - Cancer research, 2021 - AACR
… We also tested PROTAC degrader dBRD9, which induces complete loss of BRD9 protein in prostate cell lines with no effect on BRD2 levels (Supplementary Fig. S1K). When treated …
Number of citations: 42 aacrjournals.org
L Wang, TG Oh, J Magida, G Estepa… - Proceedings of the …, 2021 - National Acad Sciences
… dBRD9 deplete BRD9 at protein level without affecting BRD7 stability. (C) GO suggest that iBRD9/dBRD9 … in the absence and presence of dBRD9 by CUT&RUN (35). As expected, …
Number of citations: 15 www.pnas.org
K Kurata, MK Samur, P Liow, K Wen, L Yamamoto… - Clinical Cancer …, 2023 - AACR
… As in our intravenous model, dBRD9-A treatment for 21 days also significantly inhibited tumor growth, evidenced both by BLI and tumor size measurement (Supplementary Fig. S1N–…
Number of citations: 1 aacrjournals.org
J Börold, D Eletto, I Busnadiego, NK Mair, E Moritz… - EMBO …, 2021 - embopress.org
… , dBRD9-A, as a tool to efficiently deplete cells of BRD9 protein in the absence of genetic manipulation. dBRD9-… Treatment of A549 cells with 125 nM dBRD9-A led to a rapid depletion of …
Number of citations: 11 www.embopress.org
X Zhu, Y Liao, L Tang - OncoTargets and therapy, 2020 - Taylor & Francis
Bromodomain-containing protein 9 (BRD9) is a newly identified subunit of the non-canonical barrier-to-autointegration factor (ncBAF) complex and a member of the bromodomain family …
Number of citations: 22 www.tandfonline.com
D Remillard, DL Buckley, J Paulk… - Angewandte Chemie …, 2017 - Wiley Online Library
… to dBRD9 (… as dBRD9 sensitive in studies of activity outside AML (Figure S5 E). Contemplating the known activity of IMiDs in MM.1S, 27 we were lead to discover that S10 and dBRD9 …
Number of citations: 264 onlinelibrary.wiley.com
NS Ahmed, J Gatchalian, J Ho… - Proceedings of the …, 2022 - National Acad Sciences
… To determine how specific the effect of BRD9i or dBRD9 is for the induction of ISGs, we … including Il6 and Il12b, while BI-9564 and dBRD9 by and large had no effect on the expression of …
Number of citations: 12 www.pnas.org
E Weisberg, B Chowdhury, C Meng, AE Case… - Blood cancer …, 2022 - nature.com
… We observed QA-68 or dBRD9-A to synergize with standard ALL therapies, such as the anthracyclines daunorubicin and doxorubicin, against several B-ALL lines, including RS4;11, …
Number of citations: 10 www.nature.com
J Mu, X Sun, Z Zhao, H Sun, P Sun - Cell death & disease, 2021 - nature.com
… Our findings also demonstrated that dBRD9-A induced PUMA in a dose- and time-dependent manner (Fig. S2A and B). Then, the function of PUMA in GSK602-induced apoptosis was …
Number of citations: 11 www.nature.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.